Alacepril

概要

説明

アラセプリルは、主に高血圧の治療、および一部の腎血管性高血圧の治療に使用されるアンジオテンシン変換酵素阻害剤です . アラセプリルは、活性型であるカプトプリルとデスアセチルアラセプリルに代謝されるプロドラッグであり、これらの活性型は降圧作用を発揮します .

2. 製法

合成経路および反応条件: アラセプリルの合成は、S-アセチルカプトプリルと(S)-tert-ブチル2-アミノ-3-フェニルプロパノエートの間のアミド形成によって行われます . 反応は、トリフルオロ酢酸による脱保護によって完了します .

工業生産方法: アラセプリルの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 このプロセスには、温度、pH、溶媒の使用などの反応条件を正確に制御することが含まれ、最終生成物の高収率と高純度が確保されます .

反応の種類:

酸化: アラセプリルは、特にスルヒドリル基において酸化反応を起こし、ジスルフィドの形成につながります。

還元: この化合物は、対応するチオール型に還元することができます。

置換: アラセプリルは、特にスルヒドリル基を含む求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトールなどの還元剤。

置換: アミンやチオールなどの求核剤。

主な生成物:

酸化: ジスルフィド。

還元: チオール誘導体。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

4. 科学研究における用途

アラセプリルは、幅広い科学研究において用途があります:

化学: アンジオテンシン変換酵素阻害剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 特にレニン-アンジオテンシン系に関連する細胞プロセスに対する影響が調査されています。

医学: 降圧作用と心不全や糖尿病性腎症の治療における潜在的な利点について広く研究されています.

産業: 新しい降圧薬や製剤の開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alacepril involves the amide formation between S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate . The reaction is completed by deprotection with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions, such as temperature, pH, and solvent use, to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfhydryl group, leading to the formation of disulfides.

Reduction: The compound can be reduced to its corresponding thiol form.

Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the sulfhydryl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Alacepril has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors.

Biology: Investigated for its effects on cellular processes, particularly those involving the renin-angiotensin system.

Industry: Utilized in the development of new antihypertensive drugs and formulations.

作用機序

アラセプリルは、アンジオテンシンIを強力な血管収縮剤であるアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することによって効果を発揮します . この酵素を阻害することにより、アラセプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります . さらに、アラセプリルは血管拡張ペプチドであるブラジキニンの分解を阻害するため、降圧作用にさらに貢献します .

類似化合物:

アラセプリルのユニークさ: アラセプリルは、プロドラッグであるため、カプトプリルと比較して発現が遅く、作用時間が長いことが特徴です . このため、アラセプリルは、投与回数を減らして慢性高血圧を管理するのに特に役立ちます .

類似化合物との比較

Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.

Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .

生物活性

Alacepril is a novel angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its antihypertensive properties and additional biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, effects on cardiovascular health, antioxidant properties, and its implications in veterinary medicine.

This compound functions primarily as an ACE inhibitor, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This reduction results in vasodilation, lower blood pressure, and decreased workload on the heart. The compound also promotes increased levels of bradykinin, a peptide that causes blood vessels to dilate, further contributing to its antihypertensive effects .

Antihypertensive Effects

Research has demonstrated that this compound exhibits significant antihypertensive activity. In studies involving renal hypertensive rats and dogs, it was shown to produce a dose-dependent decrease in blood pressure. Specifically, this compound's potency was found to be three times greater than that of captopril when evaluated based on the area over the antihypertensive curve (AOC) .

Table 1: Comparison of Antihypertensive Effects

| Animal Model | Dosage (mg/kg) | Effectiveness |

|---|---|---|

| Renal Hypertensive Rats | 1-30 | Significant reduction in BP |

| Renal Hypertensive Dogs | 3 | Stable and sustained hypotensive effect |

Antioxidant Properties

This compound's biological activity extends beyond its role as an ACE inhibitor. Studies indicate that metabolites of this compound possess free radical scavenging properties. Specifically, this compound and its metabolites demonstrated significant scavenging activity against superoxide and hydroxyl radicals in vitro, suggesting an antioxidant effect that may contribute to its overall therapeutic profile .

Table 2: Free Radical Scavenging Activity

| Compound | Superoxide Scavenging | Hydroxyl Radical Scavenging |

|---|---|---|

| This compound | Yes | Yes |

| Desacetylthis compound | Yes | Yes |

| Captopril | Yes | Yes |

| Lisinopril | No | Slight |

Impact on Cardiovascular Health

In addition to lowering blood pressure, this compound has been shown to prevent the development of atherosclerosis in animal models by reducing low-density lipoprotein (LDL) levels and vascular ACE activity . A study involving dogs with mitral valve disease (MVD) indicated that this compound improved left ventricular function and quality of life for many patients. However, factors such as baseline atrial natriuretic peptide levels were found to correlate with treatment efficacy .

Case Studies

-

Canine Mitral Valve Disease Study :

- Participants : 36 dogs with MVD.

- Outcome : Improvement in cough scores and left ventricular dimensions post-treatment with this compound.

- Findings : 55.6% showed improvement in clinical symptoms; however, some dogs remained unresponsive based on specific baseline markers.

-

Atherosclerosis Prevention Study :

- Participants : Monkeys.

- Outcome : this compound reduced LDL cholesterol levels significantly.

- Findings : Suggests potential for use in preventing cardiovascular diseases linked to dyslipidemia.

特性

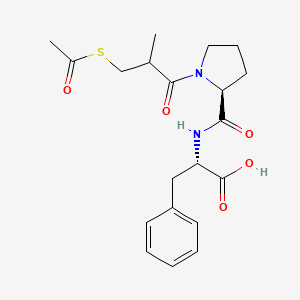

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHOYXPRDYHEZ-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048576 | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74258-86-9 | |

| Record name | Alacepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alacepril [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALACEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。